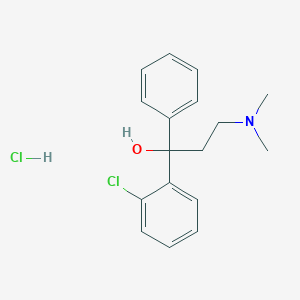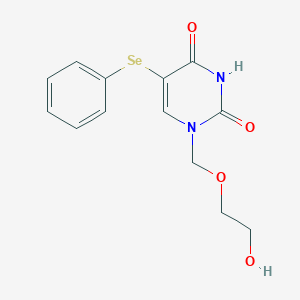
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione, also known as PTP1B inhibitor, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose metabolism.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition has been shown to improve insulin sensitivity and glucose metabolism, making it a promising target for drug development. In addition, this compound has also been studied for its potential anti-cancer properties, as 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione is overexpressed in many types of cancer cells.
Mecanismo De Acción
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione works by inhibiting the activity of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione, which is a negative regulator of insulin signaling. By inhibiting 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione, this compound enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism. In addition, 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition has also been shown to activate the leptin signaling pathway, which regulates appetite and energy expenditure.
Efectos Bioquímicos Y Fisiológicos
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione activity in a dose-dependent manner. In vivo studies have also shown that 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition by this compound leads to improved glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, this compound has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione in lab experiments is its high potency and specificity for 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione in various cellular processes. However, one limitation of using this compound is its potential toxicity at high doses, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione. One area of focus is the development of more potent and selective 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibitors for use as therapeutics. Another area of interest is the investigation of the anti-cancer properties of this compound, as 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione is overexpressed in many types of cancer cells. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the physiological effects of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition by this compound, as well as its potential side effects and toxicity in vivo.
Métodos De Síntesis
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with phenylselenyl chloride in the presence of a base. The resulting intermediate is then reacted with ethylene glycol and formaldehyde to form the final product. This synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
Propiedades
Número CAS |
153081-01-7 |
|---|---|
Nombre del producto |
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C13H14N2O4Se |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O4Se/c16-6-7-19-9-15-8-11(12(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18) |
Clave InChI |
KFSPSGWABMNFIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
SMILES canónico |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
Otros números CAS |
153081-01-7 |
Sinónimos |
1-((2-hydroxyethoxy)methyl)-5-(phenylselenenyl)uracil PSAU-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



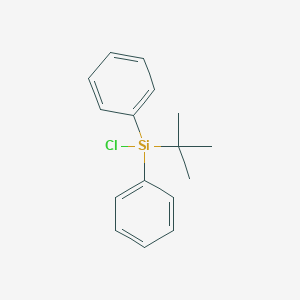
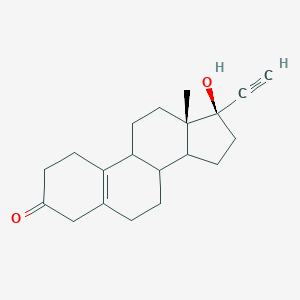
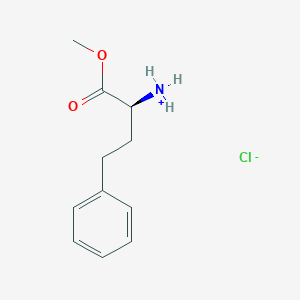
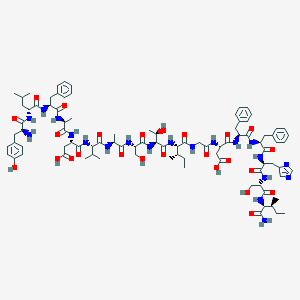
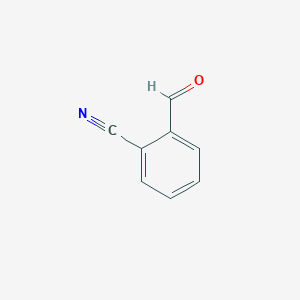
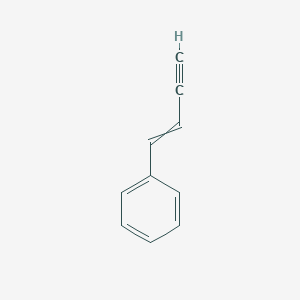
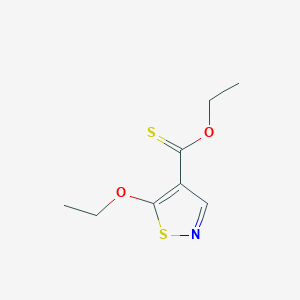
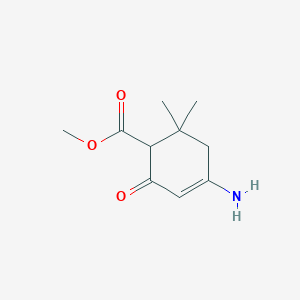
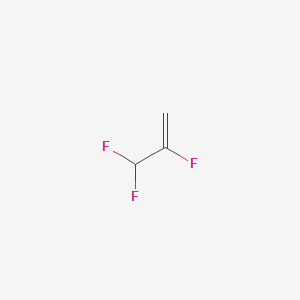
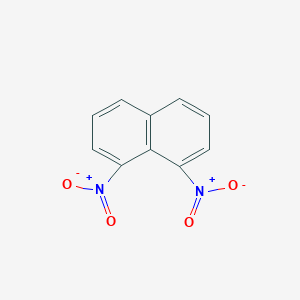
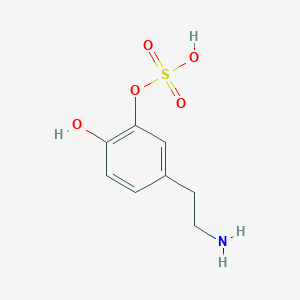
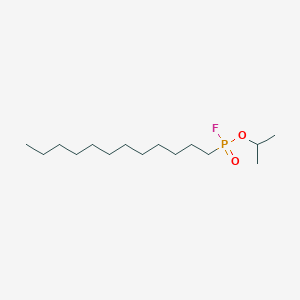
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
